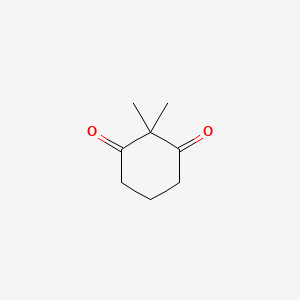

2,2-Dimethylcyclohexane-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPBDTHQAIWWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338759 | |

| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-13-0 | |

| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclohexane-1,3-dione

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,2-dimethylcyclohexane-1,3-dione, a significant building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound, also known as dimedone, is a cyclic diketone with the chemical formula C₈H₁₂O₂.[1] Its unique structure and reactivity make it a valuable precursor in the synthesis of various organic compounds and natural products. This guide will explore the two principal synthetic pathways to this molecule: the classical one-pot synthesis involving a Michael addition and subsequent cyclization, and the direct alkylation of a pre-formed cyclohexanedione ring.

Classical One-Pot Synthesis from Mesityl Oxide and Diethyl Malonate

The most established and widely utilized method for synthesizing this compound is a one-pot reaction sequence starting from mesityl oxide and diethyl malonate. This process sequentially involves a Michael addition, an intramolecular Claisen (Dieckmann) condensation, hydrolysis, and decarboxylation.

Overall Reaction Scheme

The overall transformation can be summarized as follows:

Caption: Overall workflow of the classical synthesis of this compound.

Detailed Reaction Mechanism

The synthesis proceeds through the following mechanistic steps:

Caption: Stepwise mechanism of the classical synthesis pathway.

Experimental Protocol

The following is a representative experimental protocol for the classical synthesis of this compound, adapted from established procedures.

Materials:

-

Absolute Ethanol (B145695)

-

Sodium metal

-

Diethyl malonate

-

Mesityl oxide (freshly distilled)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid (concentrated and dilute)

-

Decolorizing charcoal (Norite)

Procedure:

-

Preparation of Sodium Ethoxide: In a dry, three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 400 mL of absolute ethanol. Add 23 g (1 gram-atom) of clean sodium metal in portions at a rate that maintains the solution at its boiling point.

-

Michael Addition and Dieckmann Condensation: After all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate. Subsequently, slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide (boiling point 126-131 °C) through the dropping funnel. The mixture is then refluxed with constant stirring for two hours.

-

Hydrolysis: A solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water is added to the reaction mixture, which is then stirred and refluxed for an additional six hours.

-

Work-up and Decarboxylation: While still hot, the mixture is made just acidic to litmus (B1172312) with dilute hydrochloric acid. The flask is then set up for distillation, and the ethanol is removed by heating on a water bath. The residue is boiled with approximately 15 g of decolorizing charcoal and filtered. This charcoal treatment is repeated. The hot filtrate is finally made distinctly acidic to methyl orange with dilute hydrochloric acid, boiled for a few minutes to ensure complete decarboxylation, and then allowed to cool.

-

Isolation and Purification: The crystallized product is collected by suction filtration, washed with ice-cold water, and air-dried. The crude product can be further purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 67-85% | [2] |

| Melting Point | 148-150 °C | [2] |

| ¹H NMR (CDCl₃) | δ 1.10 (s, 6H), 2.55 (s, 4H) | [3] |

| ¹³C NMR (CDCl₃) | δ 28.4, 50.8, 58.9, 211.5 | [4] |

| IR (KBr, cm⁻¹) | ~2960, ~1720, ~1700 | [5] |

Synthesis via Alkylation of Cyclohexane-1,3-diones

An alternative route to this compound involves the direct alkylation of a pre-existing cyclohexane-1,3-dione or a mono-methylated derivative. This method is particularly useful for preparing asymmetrically substituted diketones.

Overall Reaction Scheme

The general transformation involves the methylation of 2-methylcyclohexane-1,3-dione (B75653).

Caption: Overall scheme for the synthesis via alkylation.

Detailed Reaction Mechanism

The alkylation proceeds via the formation of an enolate, which then acts as a nucleophile.

Caption: Mechanism of the alkylation of 2-methylcyclohexane-1,3-dione.

Experimental Protocol

The following protocol describes the methylation of 2-methylcyclohexane-1,3-dione.

Materials:

-

2-Methylcyclohexane-1,3-dione

-

Triton B (40% in methanol)

-

Methyl iodide

-

Concentrated Hydrochloric acid

-

Ethyl acetate

-

5% Sodium thiosulfate (B1220275) solution

-

Saturated Sodium hydrogen carbonate solution

-

Saturated Sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 50.4 g (0.4 mol) of 2-methylcyclohexane-1,3-dione in 500 mL of dry methanol.

-

Addition of Base and Alkylating Agent: To the stirred solution, add 168 mL of Triton B (40% in methanol) dropwise. After the addition is complete, stir the solution at room temperature for 10 minutes, then add 60.0 g (0.423 mol) of methyl iodide portionwise.

-

Reflux: Heat the solution under reflux with stirring for 16-20 hours.

-

Work-up: After cooling to room temperature, remove about 400 mL of methanol by rotary evaporation. Pour the residue into a mixture of 100 mL of concentrated hydrochloric acid and approximately 100 g of ice and stir for 30 minutes.

-

Extraction and Purification: Collect any precipitated starting material by filtration. Extract the filtrate four times with 100 mL of ethyl acetate. Wash the combined organic extracts with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The residue is then distilled to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 54-57% | |

| Boiling Point | 92-97 °C (4 mm) |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The classical one-pot synthesis from mesityl oxide and diethyl malonate offers a high-yield pathway from simple acyclic precursors. The alkylation of a pre-formed cyclohexanedione ring provides a versatile alternative, particularly for the synthesis of specifically substituted derivatives. The choice of method will depend on the availability of starting materials, desired scale, and the specific structural requirements of the target molecule. This guide provides the necessary detailed information for researchers to select and implement the most suitable synthetic strategy for their needs.

References

A Comprehensive Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione (CAS: 562-13-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylcyclohexane-1,3-dione, with a CAS number of 562-13-0, is a cyclic diketone that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the gem-dimethyl group and the 1,3-dione moiety, govern its reactivity and make it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, spectroscopic data, and safety information for this compound. Furthermore, it explores the biological activities associated with the broader class of cyclohexane-1,3-dione derivatives and discusses the potential implications for drug discovery.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [2][3][4] |

| Molecular Weight | 140.18 g/mol | [2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 94-96 °C | [1] |

| Boiling Point | 233.7 °C at 760 mmHg | [1] |

| Flash Point | 94 °C | [2] |

| Solubility | Soluble in water (34 g/L at 25°C), ethanol, and methanol (B129727). | [3] |

| Storage Temperature | Room temperature | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 562-13-0 | [1][2][3][4] |

| InChI | 1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | [1][4] |

| InChI Key | AOPBDTHQAIWWMI-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC1(C(=O)CCCC1=O)C | [2][4] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Information

| Technique | Data Availability | Reference |

| ¹H NMR | Spectrum available | [4] |

| Infrared (IR) Spectroscopy | FTIR spectrum available (KBr-Pellet) | [5] |

| Mass Spectrometry (MS) | GC-MS data available | [5] |

| Raman Spectroscopy | Spectrum available | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 2-methylcyclohexane-1,3-dione (B75653). A detailed experimental protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2-Methylcyclohexane-1,3-dione (0.4 mol)

-

Dry Methanol (500 mL)

-

Triton B (40% in methanol, 168 mL)

-

Methyl iodide (0.423 mol)

-

Concentrated Hydrochloric Acid

-

Ice

-

Ethyl Acetate

-

5% Sodium Thiosulfate (B1220275) Solution

-

Saturated Sodium Hydrogen Carbonate Solution

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate (B86663)

Procedure:

-

A solution of 2-methylcyclohexane-1,3-dione in dry methanol is prepared in a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Triton B is added dropwise to the stirred solution.

-

After stirring for 10 minutes at room temperature, methyl iodide is added portionwise.

-

The solution is stirred and heated under reflux for 16-20 hours.

-

After cooling, the methanol is partially removed by rotary evaporation.

-

The residue is poured into a mixture of concentrated hydrochloric acid and ice and stirred for 30 minutes.

-

The precipitated solid (unreacted starting material) is removed by filtration.

-

The filtrate is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed by rotary evaporation, and the residue is distilled to yield this compound.

Chemical Reactivity: Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds like this compound is their ability to undergo keto-enol tautomerism. The presence of the gem-dimethyl group at the 2-position influences the equilibrium between the keto and enol forms. Understanding this tautomerism is crucial for predicting its reactivity in various chemical transformations.

Biological Activity and Relevance in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of cyclohexane-1,3-dione derivatives has garnered significant attention in drug discovery.

Derivatives of cyclohexane-1,3-dione have been investigated for a range of pharmacological activities, including:

-

Anticancer: Some derivatives have shown potent inhibitory activity against tyrosine kinases, such as c-Met, which are key targets in cancer therapy.[6]

-

Herbicidal: 2-Acyl-cyclohexane-1,3-diones are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.[7][8] Interestingly, one study noted that the addition of dimethyl groups to the cyclohexane-1,3-dione ring had a negative impact on this inhibitory activity.[7]

-

Antimicrobial and Antifungal: Certain derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[6][7]

-

Anti-inflammatory and Analgesic: The structural scaffold is considered a valuable starting point for the synthesis of compounds with potential anti-inflammatory and analgesic effects.[9]

-

Antioxidant: Tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) have shown antioxidant potential.[10]

The role of this compound as an intermediate in the synthesis of the anticancer drug Taxol further underscores its importance in the pharmaceutical field.[2][3]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[8]

Table 4: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark)[1][11] |

| Signal Word | Warning[1][4][11] |

| Hazard Statements | H302: Harmful if swallowed[1][4][11]H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][4] |

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its established synthesis protocols and the known biological activities of the broader cyclohexane-1,3-dione class make it a valuable molecule for researchers in organic synthesis and medicinal chemistry. While further investigation into its specific biological activities is warranted, its role as a synthetic intermediate and the pharmacological potential of its derivatives position it as a compound of continued interest in the development of new therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 562-13-0 | Benchchem [benchchem.com]

- 3. This compound | 562-13-0 | AAA56213 [biosynth.com]

- 4. This compound(562-13-0) 1H NMR [m.chemicalbook.com]

- 5. This compound | C8H12O2 | CID 550967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

2,2-Dimethylcyclohexane-1,3-dione 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2-Dimethylcyclohexane-1,3-dione

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the key spectral features, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis.

Molecular Structure and Proton Environments

This compound possesses a symmetrical structure with three distinct proton environments, which give rise to three unique signals in the ¹H NMR spectrum. The protons are labeled as follows for the purpose of this analysis:

-

Hₐ: The six equivalent protons of the two methyl groups at the C2 position.

-

Hₑ: The two equivalent protons of the methylene (B1212753) group at the C5 position.

-

Hբ: The four equivalent protons of the two methylene groups at the C4 and C6 positions.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), exhibits the following signals. The data is summarized in the table below for clarity and comparative analysis.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₂ (Hₐ) | 1.29 | Singlet (s) | 6H |

| -CH₂- (C5, Hₑ) | 1.93 | Multiplet (m) | 2H |

| -CH₂- (C4, C6, Hբ) | 2.67 | Triplet (t) | 4H |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]

Experimental Protocol

The following section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The dissolution should be performed in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

-

Tuning and Locking: Tune the spectrometer probe for the ¹H frequency. Lock the field frequency using the deuterium (B1214612) signal from the CDCl₃ solvent.

-

Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and obtain a sharp, symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each signal.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical relationships in the ¹H NMR analysis of this compound, from molecular structure to spectral interpretation.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,2-Dimethylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,2-Dimethylcyclohexane-1,3-dione, a key intermediate in various synthetic pathways, including the synthesis of Taxol.[1] While the crystallographic data for the title compound is not publicly available, this document presents detailed information on its synthesis, general experimental protocols for crystal structure determination by single-crystal X-ray diffraction, and for comparative purposes, the crystallographic data of the closely related and structurally significant compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).

Introduction

This compound is a cyclic diketone that serves as a valuable building block in organic synthesis. Its rigid, substituted cyclohexane (B81311) framework is of significant interest in stereocontrolled reactions. Understanding its three-dimensional structure in the solid state is crucial for predicting its reactivity, designing derivatives with specific pharmacological activities, and for computational modeling studies. Although crystal structure analysis of this compound by X-ray diffraction has been reported to be performed, the specific structural parameters are not deposited in open-access crystallographic databases.[1]

This guide, therefore, aims to provide the necessary background and protocols for researchers seeking to determine its crystal structure or work with similar compounds.

Synthesis and Crystallization

The synthesis of this compound can be achieved through established organic chemistry methodologies. A common approach involves the Michael addition of a malonic ester to mesityl oxide, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.

General Experimental Protocol for Synthesis

A generalized synthetic protocol is outlined below. Researchers should consult specific literature for optimized reaction conditions and purification procedures.

-

Michael Addition: Diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form the corresponding enolate. This nucleophile is then reacted with mesityl oxide (4-methyl-3-penten-2-one) in an appropriate solvent like ethanol. The reaction mixture is typically stirred at room temperature until the starting materials are consumed.

-

Dieckmann Condensation: The product from the Michael addition undergoes an intramolecular cyclization, facilitated by the base present in the reaction mixture, to form a cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to obtain a sample of high purity suitable for crystallization.

Crystallization Protocol

Obtaining single crystals of sufficient quality is a critical and often challenging step for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof). The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop). This is then sealed in a larger container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystal growth.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction: A Generalized Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general workflow for this technique is depicted below.

Detailed Experimental Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy. This includes checking for residual electron density, analyzing bond lengths and angles for chemical reasonableness, and calculating figures of merit such as the R-factor.

Crystallographic Data of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

For comparative and informational purposes, the crystallographic data for the closely related compound, 5,5-dimethylcyclohexane-1,3-dione (dimedone), is provided below. In the solid state, dimedone exists predominantly in its enol form and forms hydrogen-bonded chains.

Table 1: Crystal Data and Structure Refinement for 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

| Parameter | Value |

| Empirical formula | C₈H₁₂O₂ |

| Formula weight | 140.18 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 6.634(2) Å |

| b = 10.965(3) Å | |

| c = 11.218(3) Å | |

| α = 90° | |

| β = 98.34(3)° | |

| γ = 90° | |

| Volume | 807.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.153 Mg/m³ |

| Absorption coefficient | 0.662 mm⁻¹ |

| F(000) | 304 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

| Bond/Angle | Length (Å) / Angle (°) |

| C1-O1 | 1.261(3) |

| C3-O2 | 1.258(3) |

| C1-C2 | 1.411(4) |

| C2-C3 | 1.413(4) |

| C3-C4 | 1.503(4) |

| C4-C5 | 1.530(4) |

| C5-C6 | 1.531(4) |

| C6-C1 | 1.505(4) |

| C5-C7 | 1.529(4) |

| C5-C8 | 1.532(4) |

| O1-C1-C2 | 121.7(3) |

| O2-C3-C2 | 121.8(3) |

| C1-C2-C3 | 120.3(3) |

| C4-C5-C6 | 108.9(2) |

Note: The provided data for dimedone is based on typical values found in crystallographic literature and databases. For precise values, researchers should refer to the specific CCDC deposition.

Conclusion

This technical guide has outlined the synthetic and analytical methodologies required for the determination of the crystal structure of this compound. While the specific crystallographic data for this compound remains elusive in the public domain, the provided generalized protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a robust framework for researchers to obtain this valuable information. The inclusion of crystallographic data for the analogous compound, dimedone, serves as a useful reference point. The elucidation of the precise solid-state structure of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in the development of new synthetic methodologies and therapeutic agents.

References

Keto-Enol Tautomerism in Cyclic 1,3-Diones: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental chemical equilibrium that significantly influences the reactivity, stability, and biological activity of cyclic 1,3-diones, a structural motif present in numerous pharmaceuticals and synthetic intermediates. This technical guide provides an in-depth analysis of the tautomeric equilibrium in these systems. It covers the structural factors governing the preference for the keto or enol form, the profound influence of the solvent environment, and quantitative data on tautomeric populations for key compounds. Detailed experimental protocols for the accurate determination of keto-enol ratios using Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and chemical titration are presented, alongside logical workflows and mechanistic pathways visualized with Graphviz to aid in comprehension and application.

Introduction: The Significance of Tautomerism in Cyclic 1,3-Diones

Cyclic 1,3-diones, such as cyclohexane-1,3-dione and its derivatives like dimedone, are pivotal building blocks in organic synthesis and are core components of various bioactive molecules.[1][2] Their chemical behavior is dominated by the equilibrium between two constitutional isomers: the diketo form and the enol form. This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C2) to a carbonyl oxygen, with a concurrent shift of the π-electrons.[3]

Unlike their acyclic counterparts (e.g., acetylacetone), the rigid ring structure of cyclic 1,3-diones prevents the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer.[4] Consequently, the position of the equilibrium is exquisitely sensitive to a range of factors including ring size, substitution, and, most critically, the solvent environment.[5] An understanding of this equilibrium is crucial for professionals in drug development and process chemistry, as the predominant tautomer dictates the molecule's nucleophilicity, acidity, and interaction with biological targets. For instance, the enol form is a key nucleophile in C-C bond-forming reactions, while the diketo form's reactivity is centered at the carbonyl carbons.

The Tautomeric Equilibrium

The equilibrium between the diketo and the mono-enol form is the most relevant for cyclic 1,3-diones. The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group. This equilibrium can be influenced by acid or base catalysis, which facilitates the interconversion.[3]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of structural and environmental factors.

-

Ring Size and Strain: The stability of the enol form is influenced by the ring size. For instance, 1,3-cyclopentanedione (B128120) exists almost exclusively in the enol form in the solid state, a preference attributed to the favorable geometry of the conjugated system within the five-membered ring.[6][7]

-

Substitution: Substituents on the ring can exert steric and electronic effects. For example, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) has a well-studied tautomeric equilibrium, with the gem-dimethyl group influencing the ring conformation.

-

Solvent Effects: The solvent plays a paramount role in determining the predominant tautomer. Polar, hydrogen-bond-accepting solvents like DMSO can stabilize the enol form by forming intermolecular hydrogen bonds with the enolic hydroxyl group.[5] Conversely, non-polar solvents tend to favor the less polar diketo form. In some cases, the enol form can self-associate into hydrogen-bonded dimers in non-polar media, shifting the equilibrium towards the enol at higher concentrations.[8]

Quantitative Data on Tautomeric Equilibria

The percentage of the enol tautomer at equilibrium is a critical parameter. The following tables summarize quantitative data for key cyclic 1,3-diones in various deuterated solvents, as determined primarily by ¹H NMR spectroscopy.

Table 1: Enol Content of Cyclohexane-1,3-dione

| Solvent | % Enol | Equilibrium Constant (KT = [Enol]/[Keto]) |

| Chloroform-d (CDCl₃) | ~95% | ~19 |

| Acetone-d₆ | ~70% | ~2.33 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | >99% | >99 |

| Water-d₂ (D₂O) | ~60% | ~1.5 |

Note: Values are approximate and can vary with concentration and temperature. Data compiled from multiple sources.[8][9]

Table 2: Enol Content of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

| Solvent | % Enol | Equilibrium Constant (KT = [Enol]/[Keto]) |

| Chloroform-d (CDCl₃) | ~67% | ~2.03 |

| Acetone-d₆ | ~75% | ~3.0 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | >95% | >19 |

| Methanol-d₄ | ~85% | ~5.67 |

Note: In chloroform, a keto-to-enol ratio of approximately 2:1 has also been reported, indicating the sensitivity of the equilibrium.[10] Data compiled from multiple sources.[5][8]

Table 3: Tautomeric Preference of Other Cyclic 1,3-Diones

| Compound | Predominant Form | Notes |

| 1,3-Cyclopentanedione | Enol | Predicted to be 1-3 kcal/mol more stable than the diketo form.[7] |

| Meldrum's Acid | Diketo | Exists almost entirely in the diketo form in solution.[11] The high acidity (pKa ~4.97) is attributed to the rigid conformation that destabilizes the C-H bond.[11][12] |

Experimental Protocols for Tautomer Quantification

Accurate quantification of the tautomeric ratio is essential for research and development. NMR spectroscopy is the most powerful and widely used technique.[5][13]

Protocol for ¹H NMR Spectroscopy

This method relies on the slow interconversion of tautomers on the NMR timescale, allowing for distinct signals for both the keto and enol forms to be observed and integrated.[13]

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the cyclic 1,3-dione.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a suitable internal standard (e.g., TMS) may be included.

2. NMR Data Acquisition:

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended). Tune and shim the spectrometer on the sample to achieve optimal resolution and lineshape, using the deuterium (B1214612) signal of the solvent for locking.[14]

-

Acquisition Parameters:

-

Experiment: Standard one-dimensional ¹H NMR spectrum.

-

Spectral Width: Set a wide spectral width (e.g., 0 to 16 ppm) to ensure all signals, particularly the downfield enolic -OH proton, are captured.[14]

-

Pulse Angle: Use a 90° pulse angle.

-

Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set a long relaxation delay (e.g., 30-60 seconds, or at least 5 times the longest T₁ of the signals being integrated) to ensure full relaxation of all relevant protons.[14]

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.

-

3. Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Signal Assignment:

-

Keto Form: Identify the signal for the α-methylene protons (-CH₂-) between the two carbonyls (typically δ 3.0-3.8 ppm). Also, identify signals for other ring protons.

-

Enol Form: Identify the signal for the vinylic proton (=CH-) (typically δ 5.0-5.8 ppm). The enolic hydroxyl proton (-OH) often appears as a broad singlet at a very downfield chemical shift (δ 10-15 ppm).

-

-

Integration: Carefully integrate the characteristic, well-resolved signals for the keto and enol forms. For cyclohexane-1,3-dione, integrate the α-methylene signal (2H) for the keto form and the vinylic proton signal (1H) for the enol form.

-

Calculation:

-

Let Iketo be the integral of the α-methylene protons and Ienol be the integral of the vinylic proton.

-

Normalize the integrals based on the number of protons contributing to the signal:

-

Normalized Keto Integral = Iketo / 2

-

Normalized Enol Integral = Ienol / 1

-

-

Calculate the percentage of the enol form: % Enol = [Normalized Enol Integral / (Normalized Enol Integral + Normalized Keto Integral)] * 100

-

Calculate the equilibrium constant: KT = % Enol / (100 - % Enol)

-

Protocol for UV-Vis Spectroscopy

This method is applicable when the keto and enol tautomers have distinct and non-overlapping absorption maxima (λmax). The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the diketo form.[15][16]

1. Preliminary Analysis:

-

Record the UV-Vis spectrum of the compound in a non-polar solvent (e.g., hexane, where the keto form is expected to dominate) and in a polar, aprotic solvent (e.g., acetonitrile, where the enol form is more favored) to identify the approximate λmax for each tautomer.

2. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the cyclic 1,3-dione of known concentrations in the solvent of interest.

3. Spectral Acquisition:

-

Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum for each standard solution over the relevant wavelength range. Use the pure solvent as a blank.

4. Data Analysis (assuming known molar absorptivities):

-

If the molar absorptivity coefficients (ε) for the pure keto (εK) and pure enol (εE) forms at their respective λmax are known or can be determined (e.g., using a locked derivative), the concentration of each tautomer can be calculated using the Beer-Lambert Law (A = εbc) at two different wavelengths.

-

The equilibrium constant KT can be determined from the ratio of the calculated concentrations ([Enol]/[Keto]).

Protocol for Kurt Meyer Titration

This classical chemical method determines the enol content by its rapid reaction with bromine. The indirect titration method is often preferred for better reproducibility.[17][18]

1. Reagents:

-

Standardized solution of bromine in methanol (B129727) (approx. 0.1 M).

-

Solution of the cyclic 1,3-dione in methanol.

-

Diisobutylene (to quench excess bromine).

-

10% aqueous potassium iodide (KI) solution.

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (approx. 0.1 M).

-

Starch indicator solution.

2. Procedure:

-

Cool a known volume of the dione (B5365651) solution in methanol to a low temperature (e.g., -5 to 0 °C) to minimize tautomerization during the analysis.

-

Rapidly add a measured excess of the cold bromine solution. The enol reacts instantly.

-

Immediately after bromine addition, add a slight excess of diisobutylene to react with and consume the unreacted bromine.

-

Add 5-10 mL of 10% KI solution. The bromine that reacted with the enol will have formed a bromo-ketone, which then oxidizes the iodide to iodine.

-

Allow the solution to warm to room temperature.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution, using starch as an indicator (endpoint: disappearance of the blue color).

3. Calculation:

-

The amount of sodium thiosulfate used is proportional to the amount of iodine liberated, which is in turn proportional to the amount of enol originally present in the sample. Calculate the molar quantity of the enol and express it as a percentage of the total initial moles of the 1,3-dione.

Conclusion

The keto-enol tautomerism of cyclic 1,3-diones is a complex equilibrium governed by a subtle interplay of structural and environmental factors. For researchers in synthetic chemistry and drug development, a quantitative understanding of this phenomenon is not merely academic but essential for predicting reactivity, controlling reaction outcomes, and understanding molecular interactions. The predominance of the enol form in many solvents makes these compounds valuable C-nucleophiles. Conversely, the stability of the diketo form in specific cases like Meldrum's acid underpins its unique reactivity profile. The experimental protocols detailed herein, particularly ¹H NMR spectroscopy, provide robust and reliable means to quantify this critical equilibrium, enabling precise control and rational design in the application of these versatile chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. benchchem.com [benchchem.com]

- 7. 1,3-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 10. Dimedone - Wikipedia [en.wikipedia.org]

- 11. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. datapdf.com [datapdf.com]

- 18. scite.ai [scite.ai]

An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclohexane-1,3-dione is a cyclic beta-diketone that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of two carbonyl groups and gem-dimethyl substitution, impart distinct reactivity that has been exploited in the synthesis of a wide array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its applications, with a focus on its relevance to drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 562-13-0 | [1][2] |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 94-96 °C | [1] |

| Boiling Point | 233.7 °C at 760 mmHg | [1] |

| Solubility | 34 g/L in water at 25 °C | [3] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3-AA | 0.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 140.083729621 g/mol | [2] |

| Monoisotopic Mass | 140.083729621 g/mol | [2] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

| Complexity | 162 | [2] |

Chemical Reactivity and Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds like this compound is their existence in a tautomeric equilibrium between the keto and enol forms. The presence of the gem-dimethyl group at the C2 position prevents enolization at that position, which is common for other 1,3-cyclohexanediones. However, enolization can still occur at the C4 and C6 positions. The enol form is a crucial intermediate in many reactions, acting as a potent nucleophile. This reactivity is fundamental to its use in various condensation and addition reactions.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the methylation of 2-methylcyclohexane-1,3-dione (B75653).[4]

Materials:

-

2-Methylcyclohexane-1,3-dione (50.4 g, 0.4 mol)

-

Dry methanol (B129727) (500 mL)

-

Triton B (40% in methanol, 168 mL)

-

Methyl iodide (60.0 g, 0.423 mol)

-

Ethyl acetate (B1210297)

-

5% Sodium thiosulfate (B1220275) solution

-

Saturated sodium hydrogen carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, dissolve 50.4 g of 2-methylcyclohexane-1,3-dione in 500 mL of dry methanol.

-

To the stirred solution, add 168 mL of Triton B dropwise.

-

After the addition is complete, stir the resulting solution at room temperature for 10 minutes.

-

Add 60.0 g of methyl iodide portionwise.

-

Heat the reaction mixture under reflux for 16-20 hours.

-

After cooling, remove the methanol by rotary evaporation.

-

Dissolve the residue in water and extract four times with 100 mL of ethyl acetate.

-

Combine the ethyl acetate extracts and wash sequentially with 5% sodium thiosulfate solution (4 x 100 mL), saturated sodium hydrogen carbonate solution (2 x 100 mL), and saturated sodium chloride solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the ethyl acetate by rotary evaporation.

-

Distill the residue to yield this compound as a glassy solid.

Below is a diagram illustrating the general workflow for the synthesis of heterocyclic compounds, a common application of this compound.

Applications in Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, its core structure is found in various biologically active molecules. Derivatives of cyclohexane-1,3-dione have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.

Of particular interest to drug development professionals is the role of cyclohexane-1,3-dione derivatives as inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. For instance, certain derivatives have been identified as potential inhibitors of the c-Met receptor tyrosine kinase.[5] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, proliferation, and metastasis in various cancers, including non-small-cell lung cancer (NSCLC).[6] Inhibition of this pathway is a key strategy in modern oncology drug discovery.

The diagram below illustrates a simplified representation of the c-Met signaling pathway, which can be targeted by cyclohexane-1,3-dione derivatives.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an important starting material for the synthesis of a diverse range of compounds. For researchers in drug development, the cyclohexane-1,3-dione scaffold represents a promising platform for the design of novel therapeutic agents, particularly in the area of oncology. Further exploration of derivatives of this core structure is likely to yield new chemical entities with significant biological activities.

References

2,2-Dimethylcyclohexane-1,3-dione molecular weight and formula

An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Molecular Properties

This technical guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest in various chemical syntheses. The data is presented for researchers, scientists, and professionals in drug development.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for clear and easy reference.

| Property | Value |

| Molecular Formula | C8H12O2[1][2] |

| Molecular Weight | 140.18 g/mol [1][2][3] |

| Monoisotopic Mass | 140.083729621 Da[1][2] |

| CAS Number | 562-13-0[1][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical connection between the compound's name and its primary molecular identifiers.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly specific to the research context in which the compound is utilized. For instance, its use as an intermediate in the synthesis of Taxol suggests its involvement in complex organic synthesis protocols.[4] Researchers interested in specific applications should consult dedicated studies in synthetic organic chemistry or medicinal chemistry for detailed experimental methodologies. A comprehensive literature review would be necessary to delineate specific signaling pathways that may be modulated by this compound or its derivatives.

References

An In-depth Technical Guide to 2,2-Dimethylcyclohexane-1,3-dione: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylcyclohexane-1,3-dione, a significant cyclic dione, serves as a versatile building block in organic synthesis and holds considerable interest in medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its IUPAC nomenclature, physicochemical properties, spectral characteristics, and a robust experimental protocol for its synthesis. Furthermore, this document explores its emerging role in drug development, with a particular focus on the potential of its derivatives as inhibitors of critical signaling pathways in oncology.

Compound Identification and Properties

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 562-13-0 | [1] |

| Appearance | White solid | |

| Melting Point | 35-38 °C | [2] |

| Boiling Point | Not available | |

| pKa | ~5.15 (estimated from 5,5-dimethylcyclohexane-1,3-dione) | [3] |

| Solubility | Moderately soluble in water | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

| Spectroscopy | Data | Interpretation | Reference |

| ¹H NMR | Predicted peaks. Specific experimental data with assignments is not readily available in the searched literature. | Expected signals for methyl protons and methylene (B1212753) protons of the cyclohexane (B81311) ring. | [3][4] |

| ¹³C NMR | Predicted peaks. Specific experimental data with assignments is not readily available in the searched literature. | Expected signals for carbonyl carbons, quaternary carbon, methylene carbons, and methyl carbons. | [5][6][7] |

| FTIR (KBr, cm⁻¹) | ~2942 (C-H stretch), ~1731, ~1675 (C=O stretch) | Characteristic alkane C-H stretching and the presence of two distinct carbonyl groups. | [2] |

| Mass Spec. (m/z) | M⁺ at 140. Key fragments at 97 and 70. | The molecular ion peak confirms the molecular weight. Fragmentation pattern is consistent with the loss of alkyl and carbonyl fragments. | [1][8][9][10][11] |

Synthesis of this compound

The classical and most established synthesis of this compound involves a sequential Michael addition and an intramolecular Dieckmann condensation.[12]

Reaction Mechanism

The synthesis proceeds through a well-defined reaction pathway, which is initiated by the formation of an enolate, followed by a conjugate addition and a subsequent cyclization.

Caption: Logical workflow of the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Mesityl oxide

-

Sodium metal

-

Absolute ethanol (B145695)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere.

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise, followed by the slow addition of mesityl oxide.

-

Dieckmann Condensation: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.

-

Hydrolysis: After cooling, add a solution of potassium hydroxide and reflux the mixture to hydrolyze the ester.

-

Work-up and Decarboxylation: Acidify the reaction mixture with hydrochloric acid. This will also induce decarboxylation.

-

Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Cyclohexane-1,3-dione derivatives have garnered significant attention in drug discovery due to their diverse biological activities.[13][14] Notably, they have been identified as promising scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer.

Inhibition of c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[15][16][17][18][19] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12][14][20][21] Small molecule inhibitors are a major class of drugs targeting this pathway.[12][13][14][20][21]

Derivatives of cyclohexane-1,3-dione have been shown to exhibit inhibitory activity against c-Met.[13][14] These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling cascades.[12]

Caption: Inhibition of the c-Met signaling pathway by cyclohexane-1,3-dione derivatives.

The development of potent and selective c-Met inhibitors based on the cyclohexane-1,3-dione scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and pharmacokinetic properties of these compounds.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant potential in both synthetic and medicinal chemistry. The well-established synthetic route, coupled with its favorable chemical properties, makes it an attractive starting material for the construction of more complex molecular architectures. The demonstrated activity of its derivatives as inhibitors of key oncogenic pathways, such as c-Met signaling, underscores its importance for future drug discovery and development efforts. This technical guide provides a foundational resource for researchers and scientists working with this valuable compound.

References

- 1. This compound | C8H12O2 | CID 550967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound(562-13-0) 1H NMR [m.chemicalbook.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Carbon-13 and proton magnetic resonance spectra of 2,2-dialkyl-5,5-dimethylcyclohexane-1,3-diones (2,2-dialkyldimedones) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 13. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]

- 20. benthamscience.com [benthamscience.com]

- 21. tandfonline.com [tandfonline.com]

Solubility Profile of 2,2-Dimethylcyclohexane-1,3-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-dimethylcyclohexane-1,3-dione, a key intermediate in various organic syntheses. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, details experimental protocols for its determination, and illustrates relevant concepts through diagrams.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses two polar carbonyl (C=O) groups and a nonpolar hydrocarbon backbone. This dual nature allows it to be soluble in a range of organic solvents. The presence of the gem-dimethyl group at the 2-position influences its crystal lattice energy and, consequently, its solubility compared to its isomer, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available data for the compound and its isomer, dimedone, as well as general principles of organic chemistry, a solubility profile can be constructed.

| Solvent | Solvent Type | This compound Solubility | Dimedone Solubility (for comparison) |

| Water | Polar Protic | 34 g/L (at 25 °C) | 4.01 g/L (at 25 °C)[1][2] |

| Ethanol | Polar Protic | Soluble[1][3][4] | Soluble[1][3][4] |

| Methanol | Polar Protic | Soluble[3][4] | Soluble[3][4] |

| Acetone | Polar Aprotic | Soluble[1] | Readily Soluble[1] |

| Diethyl Ether | Nonpolar | Soluble[1] | Readily Soluble[1] |

| Chloroform | Nonpolar | Likely Soluble | Soluble[3] |

Note: The term "soluble" is qualitative and indicates that the compound dissolves to a significant extent, but specific quantitative values are not available in the cited literature. The solubility in water for this compound is reported in one source without explicit mention of the solvent, but water is the most probable solvent in this context.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Accurately add a known volume of the selected organic solvent to the vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solution with a known factor to fall within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Using UV-Vis Spectroscopy:

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound in the chosen solvent.

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration using the calibration curve and the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical principles governing the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility.

Caption: "Like dissolves like" principle for this compound.

References

Spectroscopic and Synthetic Insights into 2,2-Dimethylcyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 2,2-Dimethylcyclohexane-1,3-dione. The information is curated to support research and development activities where this molecule may be a key intermediate or building block.

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound. The following sections summarize the available data from key spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several characteristic fragment ions.[1]

| Feature | m/z Value | Description |

| Molecular Ion Peak | 140 | Corresponds to the molecular weight of the compound (C₈H₁₂O₂).[1] |

| Top Peak | 70 | Represents a major fragment ion.[1] |

| 2nd Highest Peak | 97 | Represents another significant fragment ion.[1] |

| 3rd Highest Peak | 140 | The molecular ion peak is also one of the most abundant.[1] |

Table 1: Key Mass Spectrometry Data for this compound.

The fragmentation of cyclic ketones often involves alpha-cleavage, where the bonds adjacent to the carbonyl group are broken.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl groups and the various C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretching (ketone) |

| ~2950-2850 | Medium to Strong | C-H stretching (alkane) |

| ~1470-1450 | Medium | C-H bending (alkane) |

Table 2: Predicted Infrared Spectroscopy Data for this compound. Note: Specific peak values from experimental data were not available in the search results; these are typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Triplet | 4H | -CH₂- adjacent to C=O |

| ~1.9 | Quintet | 2H | -CH₂- at C5 |

| ~1.2 | Singlet | 6H | -CH₃ |

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound. Note: Specific experimental data was not found; these are estimated chemical shifts based on the molecular structure.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| >200 | C=O (ketone) |

| ~50-60 | Quaternary Carbon (C2) |

| ~30-40 | -CH₂- adjacent to C=O |

| ~20-30 | -CH₂- at C5 |

| ~20-25 | -CH₃ |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound. Note: Specific experimental data was not found; these are estimated chemical shifts based on the molecular structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Technique)

-

A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

Data Acquisition

-

A background spectrum of a blank KBr pellet is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

The FTIR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument used for the available data was a Bruker IFS 85.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shifts to 0 ppm.

Data Acquisition

-

The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired using a single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS)

-

A dilute solution of this compound in a volatile organic solvent is injected into a gas chromatograph (GC).

-

The GC separates the compound from any impurities, and the eluent is introduced into the mass spectrometer.

-

In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).

Mass Analysis and Detection

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Synthesis Pathway of this compound

The synthesis of this compound is a classic example of a tandem Michael addition and Dieckmann condensation reaction.

Caption: Synthetic pathway of this compound.

References

Methodological & Application

Synthesis of Taxol Intermediates Using 2,2-Dimethylcyclohexane-1,3-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of the anticancer drug Taxol, utilizing 2,2-Dimethylcyclohexane-1,3-dione as a starting material for the A-ring fragment. The methodologies outlined are based on the total synthesis strategy developed by Imamura et al., which employs a convergent approach involving the coupling of A- and C-ring fragments.

Introduction

The total synthesis of Taxol (paclitaxel) is a significant challenge in organic chemistry due to its complex, poly-oxygenated tetracyclic structure. Various synthetic strategies have been developed, often involving the construction of the A and C rings as separate synthons, which are later coupled to form the eight-membered B-ring. This compound has emerged as a valuable and readily available starting material for the stereoselective construction of the Taxol A-ring. This protocol details the initial steps in the synthesis of an A-ring fragment, a crucial building block in a convergent total synthesis of Taxol. The overall strategy relies on a radical-mediated coupling of the A-ring and C-ring synthons.

Experimental Workflow

The synthesis of the A-ring intermediate from this compound involves a multi-step sequence. The following diagram illustrates the key transformations.

The Versatility of 2,2-Dimethylcyclohexane-1,3-dione: A Building Block for Complex Organic Synthesis

For Immediate Release

[City, State] – [Date] – 2,2-Dimethylcyclohexane-1,3-dione, also known as dimedone, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structural features and reactivity have enabled the efficient construction of a wide array of complex molecules, including various heterocyclic systems and natural product analogues. These compounds exhibit significant biological activities, making dimedone a key precursor for the development of new therapeutic agents and other functional materials. This application note provides an overview of the synthetic applications of this compound, complete with detailed experimental protocols for the synthesis of key compound classes.

Introduction

This compound is a cyclic dicarbonyl compound that serves as an excellent precursor in a variety of organic transformations. Its utility stems from the presence of an active methylene (B1212753) group flanked by two carbonyl groups, which imparts significant reactivity. This allows it to participate in a range of reactions, including Michael additions, Knoevenagel condensations, and multicomponent reactions. These reactions pave the way for the synthesis of diverse molecular scaffolds with applications in medicinal chemistry and materials science.

Key Applications in Organic Synthesis

The strategic application of this compound has led to the development of efficient synthetic routes for several important classes of organic compounds.